molecular formula C17H10Cl2N2O5 B8499737 methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate

Cat. No.: B8499737
M. Wt: 393.2 g/mol
InChI Key: PDJXUYXEXGLNMW-UHFFFAOYSA-N
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Description

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dichloro-nitro-phenoxy group and a carboxylic acid methyl ester group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Once the quinoline core is prepared, it undergoes further functionalization to introduce the dichloro-nitro-phenoxy group. This step often involves nucleophilic aromatic substitution reactions, where the quinoline core reacts with 2,6-dichloro-4-nitrophenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.

    Oxidation: 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and quinoline core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.
  • 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.
  • 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid ethyl ester.

Uniqueness

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichloro-nitro-phenoxy group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H10Cl2N2O5

Molecular Weight

393.2 g/mol

IUPAC Name

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate

InChI

InChI=1S/C17H10Cl2N2O5/c1-25-17(22)9-2-3-15-10(4-9)5-12(8-20-15)26-16-13(18)6-11(21(23)24)7-14(16)19/h2-8H,1H3

InChI Key

PDJXUYXEXGLNMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2C=C1)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid (94) (443 mg, 0.93 mmol) in dry THF (20 mL) was added CH2N2 in Et2O solution [Prepared from nitrosomethylurea (1.65 g) and 50%KOH (5 mL)]. This mixture was stirred at room temperature for 1 h. AcOH (1 mL) was added to the reaction mixture, which was then concentrated. Sat NaHCO3 was added to the residue, which was extracted twice with AcOEt. Organic layer was washed by brine, dried over anhydrous MgSO4, and concentrated to afford compound 95 (415 mg).
Quantity
443 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6 carboxylic acid (94) (443 mg, 0.93 mmol) in dry THF (20 mL) was added CH2N2 in Et2O solution [Prepared from nitrosomethylurea (1.65 g) and 50% KOH (5 mL)]. This mixture was stirred at room temperature for 1 h. AcOH (1 mL) was added to the reaction mixture, which was then concentrated. Sat NaHCO3 was added to the residue, which was extracted twice with AcOEt. Organic layer was washed by brine, dried over anhydrous MgSO4, and concentrated to afford compound 95 (415 mg). 1H NMR (300 MHz, DMSO-d6) δ 3.89 (3H, s), 5.75 (2H, br s), 6.76 (2H, s), 7.73 (1H, d, J=2.9 Hz), 8.09 (2H, s), 8.67 (1H, s), 8.94 (1H, d, J=2.9 Hz).
Name
3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6 carboxylic acid
Quantity
443 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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